Guadecitabine
Overview
Description
- Guadecitabine is a natural analog of 2’-deoxycytidine, specifically 5-aza-2’-deoxycytidine. Its chemical formula is C8H12N4O4, and its molecular weight is 228.205 g/mol .
- This compound acts as a potent DNA methyltransferase (DNMT) inhibitor. By inhibiting DNMT, it reduces DNA methylation, which plays a crucial role in tumor cell proliferation and drug resistance .
- This compound is particularly relevant for treating myelodysplastic syndrome (MDS), a heterogeneous group of hematopoietic stem cell disorders .
Preparation Methods
- Guadecitabine is synthesized through chemical routes. It is a dinucleotide prodrug, where decitabine (5-aza-2’-deoxycytidine) is linked to guanosine via a phosphodiester bond .
- Industrial production methods involve optimizing the synthesis process to achieve high yields and purity.
Chemical Reactions Analysis
- Guadecitabine undergoes phosphorylation and incorporation into DNA. It directly inhibits DNMT, leading to DNA hypomethylation and cell differentiation or apoptosis .
- Common reagents include enzymes involved in phosphorylation and DNA incorporation.
Scientific Research Applications
Biology: It activates tumor suppressor genes and enhances expression of differentiation-related genes .
Medicine: Approved for MDS treatment, this compound shows promise in other malignancies .
Industry: Its potential as an epigenetic therapy opens avenues for drug development.
Mechanism of Action
- Guadecitabine directly targets DNA, inhibiting DNMT activity. This leads to DNA demethylation, allowing gene reactivation .
- It affects chromatin structure, enabling transcription factor binding and gene expression regulation .
Comparison with Similar Compounds
- Guadecitabine’s uniqueness lies in its dual action: cytotoxicity at high concentrations and demethylation at low concentrations .
- Similar compounds include decitabine (5-aza-2’-deoxycytidine) and other DNMT inhibitors.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXKKAWLCENJA-WGWHJZDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N9O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929901-49-5 | |
Record name | Guadecitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guadecitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guadecitabine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUADECITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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